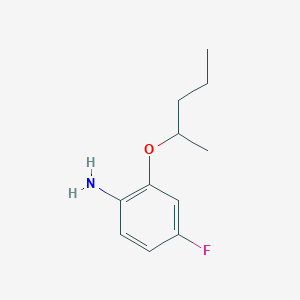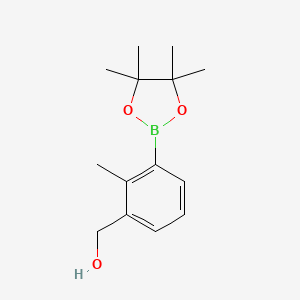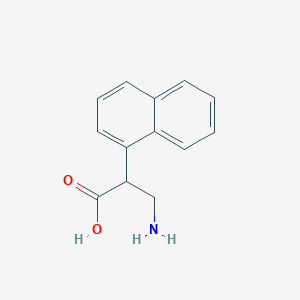![molecular formula C16H18F3NO4 B1447608 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 213741-30-1](/img/structure/B1447608.png)
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
説明
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C16H18F3NO4 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a compound with a somewhat similar structure to the one , serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an essential structure and precursor for new bioactive molecules, its synthetic versatility highlights the potential industrial and pharmaceutical applications of related compounds, including the production of medical products (S. Farooq & Z. Ngaini, 2019).
Role in Metabolism and Toxicity Studies
In the context of metabolism and toxicity, 2-Methylpropene (or isobutene), which shares structural elements with the compound , has been extensively studied. Its metabolic fate and toxicity in both laboratory animals and humans emphasize the importance of understanding the metabolic pathways and potential health impacts of related compounds. The balance between the formation and detoxification of reactive metabolites derived from these compounds is crucial in assessing their safety and potential toxicological effects (M. Cornet & V. Rogiers, 1997).
Applications in Polymer and Material Science
Polyhydroxyalkanoates (PHAs), as described in a review, highlight the vast potential of related compounds in the development of biodegradable, biocompatible polymers with excellent material properties. These polymers' renewable nature and their applications in various industries reflect the broader applicability of structurally similar compounds in creating sustainable materials (A. Amara, 2010).
Importance in Food Science and Flavor Chemistry
Branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial for flavor in foods. Understanding their production and breakdown pathways offers insights into controlling the formation of desired levels of these aldehydes in food products. This underscores the role of related compounds in enhancing food quality and consumer satisfaction (B. Smit, W. Engels, & G. Smit, 2009).
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXKCCBPCVSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85358393 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



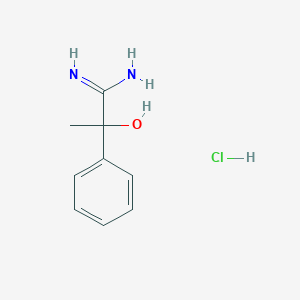
![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)
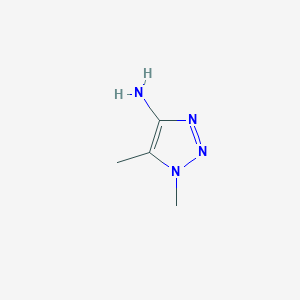
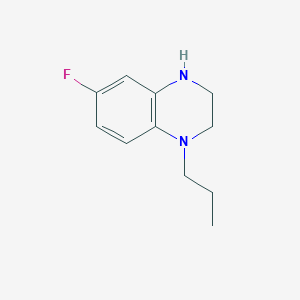
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
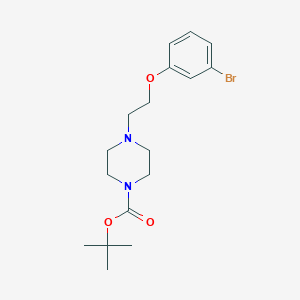
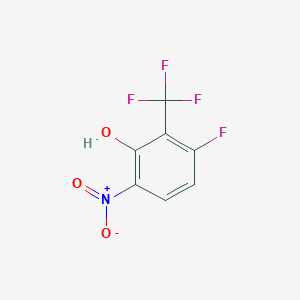
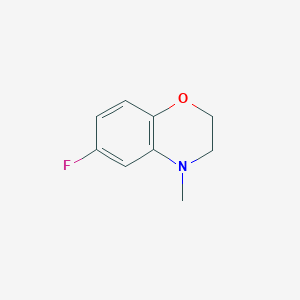
amine](/img/structure/B1447542.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
